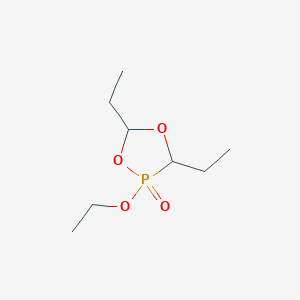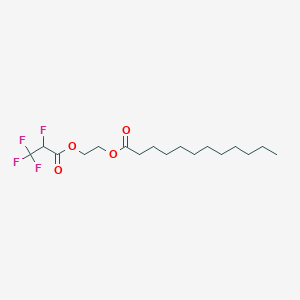
9-Methyl-2,9-diphenyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-2,9-diphenyl-9H-fluorene is an organic compound with a complex structure that includes multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,9-diphenyl-9H-fluorene typically involves the reaction of fluorene derivatives with methyl and phenyl groups under specific conditions. One common method includes the use of methyl triphenylphosphonium bromide and n-butyllithium in an ether solution at low temperatures . The reaction is carried out under controlled conditions to ensure the proper formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced catalysts and reaction vessels can enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-2,9-diphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the aromatic rings and other functional groups.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
9-Methyl-2,9-diphenyl-9H-fluorene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug development.
Mécanisme D'action
The mechanism of action of 9-Methyl-2,9-diphenyl-9H-fluorene involves its interaction with specific molecular targets and pathways. Its aromatic structure allows it to engage in π-π interactions with other aromatic compounds, influencing various chemical and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methylfluorene: A simpler derivative of fluorene with a single methyl group.
9,9-Dimethyl-2-phenyl-9H-fluorene: Another derivative with different substituents on the fluorene core.
Uniqueness
9-Methyl-2,9-diphenyl-9H-fluorene stands out due to its unique combination of methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.
Propriétés
| 112035-93-5 | |
Formule moléculaire |
C26H20 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
9-methyl-2,9-diphenylfluorene |
InChI |
InChI=1S/C26H20/c1-26(21-12-6-3-7-13-21)24-15-9-8-14-22(24)23-17-16-20(18-25(23)26)19-10-4-2-5-11-19/h2-18H,1H3 |
Clé InChI |
CYYNZGYDUCEFKF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14318293.png)



![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)

![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)


